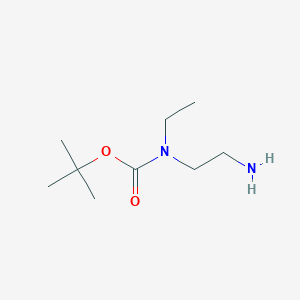

tert-Butyl (2-aminoethyl)(ethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-aminoethyl)-N-ethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-5-11(7-6-10)8(12)13-9(2,3)4/h5-7,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCORMRJHUSHORI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556409 | |

| Record name | tert-Butyl (2-aminoethyl)ethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105628-63-5 | |

| Record name | tert-Butyl (2-aminoethyl)ethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2-aminoethyl)-N-ethylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of tert-Butyl (2-aminoethyl)(ethyl)carbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-Butyl (2-aminoethyl)(ethyl)carbamate, a key intermediate in pharmaceutical and materials science. The synthesis is a two-step process commencing with the selective mono-Boc protection of ethylenediamine to yield tert-Butyl (2-aminoethyl)carbamate. This intermediate is subsequently N-ethylated via reductive amination to afford the final product. This guide presents detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid researchers in the successful preparation of this versatile compound.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of complex molecules with pharmaceutical applications. The presence of a Boc-protected primary amine and a secondary ethylamino group allows for selective functionalization at either nitrogen atom, making it an important intermediate for creating diverse molecular architectures. This guide details a reliable and efficient two-step synthesis of this compound.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-stage process:

Stage 1: Mono-Boc Protection of Ethylenediamine. The first step involves the selective protection of one of the primary amino groups of ethylenediamine with a tert-butoxycarbonyl (Boc) group. This is crucial to prevent di-substitution and allow for the subsequent selective N-alkylation.

Stage 2: Reductive Amination. The resulting tert-Butyl (2-aminoethyl)carbamate is then reacted with acetaldehyde in the presence of a reducing agent to introduce the ethyl group onto the free primary amine, yielding the desired product.

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of tert-Butyl (2-aminoethyl)carbamate

Two common and effective methods for the mono-Boc protection of ethylenediamine are presented below.

This method utilizes an excess of ethylenediamine to favor mono-protection.

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

Water

-

Magnesium oxide (MgO)

-

Diethyl ether

-

Dicalit (filter aid)

Procedure:

-

In a suitable reaction vessel, prepare a mixture of ethylenediamine (600 ml), dioxane (3 l), water (1.5 l), and magnesium oxide (90 g).

-

Stir the mixture at room temperature under an argon atmosphere.

-

Dropwise, add a solution of di-tert-butyl dicarbonate (327 g) in dioxane (1.5 l) over 20 minutes.

-

Continue stirring the reaction mixture at room temperature for 16 hours.[1]

-

Filter the mixture through Dicalit and concentrate the filtrate under reduced pressure.

-

The resulting residue is heated to reflux five times with 500 ml of diethyl ether each time. After each heating, the ether is decanted.

-

The combined ether extracts are concentrated to yield a yellow oil, which is then purified by high vacuum distillation (84°-86°C at 46.5 Pa) to give tert-butyl (2-aminoethyl)carbamate as a colorless oil.[1]

This procedure is a simple and efficient method for the selective mono-carbamate protection of diamines.[2]

Materials:

-

1,2-Ethanediamine

-

tert-Butyl phenyl carbonate

-

Absolute Ethanol (EtOH)

-

Hydrochloric acid (HCl), 2M aqueous solution

-

Sodium hydroxide (NaOH), 2M aqueous solution

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1,2-ethanediamine (20.0 g, 0.33 mol) in absolute ethanol (200 mL) in a 500-mL round-bottomed flask, add tert-butyl phenyl carbonate (64.62 g, 0.33 mol).

-

Heat the reaction mixture to a gentle reflux overnight (18 hours) with the oil bath temperature not exceeding 80°C.

-

Cool the reaction mixture to room temperature and concentrate it to approximately 150 mL using a rotary evaporator.

-

Add 300 mL of water and adjust the pH to approximately 3 by the careful addition of 2M aqueous HCl.

-

Extract the aqueous phase with dichloromethane (3 x 400 mL).

-

Adjust the pH of the aqueous phase to 12 by adding 2M aqueous NaOH and extract with dichloromethane (5 x 500 mL).

-

Combine the latter organic extracts, dry over Na₂SO₄, filter, and concentrate using a rotary evaporator to afford the product as a yellow oil (yield: 51%).

Stage 2: Synthesis of this compound via Reductive Amination

This protocol describes the N-ethylation of the intermediate, tert-Butyl (2-aminoethyl)carbamate.

Materials:

-

tert-Butyl (2-aminoethyl)carbamate

-

Acetaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask, dissolve tert-Butyl (2-aminoethyl)carbamate (1.0 mmol) in anhydrous dichloromethane (10 mL).

-

Add triethylamine (2.5 mmol) to the solution at room temperature and stir vigorously for 1 hour.[3]

-

Add acetaldehyde (1.5 mmol) and continue stirring for another hour to facilitate imine formation.

-

To this mixture, add sodium triacetoxyborohydride (2.0 mmol).

-

Continue stirring the reaction at room temperature for an additional 4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.[3]

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| tert-Butyl (2-aminoethyl)carbamate | ||

| CAS Number | 57260-73-8 | [4][5] |

| Molecular Formula | C₇H₁₆N₂O₂ | [4][5] |

| Molecular Weight | 160.21 g/mol | [4] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 72 - 80 °C/0.1 mmHg | [4] |

| Density | 1.01 g/mL | [4] |

| This compound | ||

| CAS Number | 105628-63-5 | [6] |

| Molecular Formula | C₉H₂₀N₂O₂ | [7] |

| Appearance | White crystalline powder | [6] |

Reaction Parameters and Yields

| Reaction Stage | Key Reagents | Solvent | Reaction Time | Typical Yield |

| Mono-Boc Protection (Method A) | Ethylenediamine, (Boc)₂O | Dioxane/Water | 16 hours | High |

| Mono-Boc Protection (Method B) | 1,2-Ethanediamine, tert-Butyl Phenyl Carbonate | Ethanol | 18 hours | 51% |

| Reductive Amination | tert-Butyl (2-aminoethyl)carbamate, Acetaldehyde, STAB | Dichloromethane | 4 hours | Good to High |

Mandatory Visualizations

Figure 2: Detailed experimental workflow for the two-stage synthesis.

Figure 3: Logical relationship in the reductive amination step.

Conclusion

The two-step synthetic route described in this guide provides a reliable and well-documented approach to obtaining this compound. The procedures are scalable and utilize readily available reagents, making them suitable for both academic research and industrial drug development settings. The detailed protocols and structured data presented herein are intended to facilitate the efficient and successful synthesis of this important chemical intermediate.

References

- 1. prepchem.com [prepchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. TERT-BUTYL N-(2-AMINOETHYL)CARBAMATE | CAS [matrix-fine-chemicals.com]

- 6. This compound | 105628-63-5 [chemicalbook.com]

- 7. tert-butyl N-(2-aminoethyl)-N-ethylcarbamate | C9H20N2O2 | CID 14139168 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl (2-aminoethyl)(ethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-aminoethyl)(ethyl)carbamate, also known by its IUPAC name tert-butyl N-(2-aminoethyl)-N-ethylcarbamate, is a key bifunctional molecule utilized in organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its structure, featuring a primary amine and a Boc-protected secondary amine, allows for selective chemical modifications at two distinct nitrogen centers. This differential reactivity makes it a valuable building block for the construction of complex molecules, including pharmaceutical intermediates and linker molecules for antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of its physicochemical properties, detailed synthesis protocols, and its utility in synthetic workflows.

Physicochemical Properties

| Property | Value (Free Base) | Value (Hydrochloride Salt) |

| IUPAC Name | tert-butyl N-(2-aminoethyl)-N-ethylcarbamate | tert-butyl N-(2-aminoethyl)-N-ethylcarbamate;hydrochloride |

| CAS Number | 14139168-1 (Parent) | 1001020-32-1 |

| Molecular Formula | C₉H₂₀N₂O₂ | C₉H₂₁ClN₂O₂ |

| Molecular Weight | 188.27 g/mol | 224.73 g/mol |

| Appearance | Not specified (likely an oil or low-melting solid) | Powder or liquid |

| Boiling Point | Data not available | Data not available |

| Melting Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

| pKa (Computed) | Data not available | Data not available |

| XLogP3 (Computed) | 1.3 | Not applicable |

| Hydrogen Bond Donor Count | 1 | 2 |

| Hydrogen Bond Acceptor Count | 2 | 2 |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from ethylenediamine. The first step involves the selective mono-protection of one of the amino groups with a tert-butyloxycarbonyl (Boc) group, followed by the N-alkylation of the remaining primary amine.

Step 1: Synthesis of tert-Butyl (2-aminoethyl)carbamate (N-Boc-ethylenediamine)

Several methods exist for the selective mono-Boc protection of ethylenediamine. A common and effective protocol is detailed below.[1][2]

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or other suitable solvent

-

Sodium hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a large excess of ethylenediamine (e.g., 5-10 equivalents) in the chosen solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve di-tert-butyl dicarbonate (1 equivalent) in the same solvent and add it dropwise to the cooled ethylenediamine solution over a period of 1-2 hours with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude tert-butyl (2-aminoethyl)carbamate can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: N-Ethylation of tert-Butyl (2-aminoethyl)carbamate

The second step involves the selective N-ethylation of the free primary amine of the mono-Boc protected ethylenediamine. A general procedure for N-alkylation of a primary amine is described below, which can be adapted for this specific synthesis.

Materials:

-

tert-Butyl (2-aminoethyl)carbamate

-

Ethyl iodide or ethyl bromide

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A suitable solvent (e.g., acetonitrile, dimethylformamide)

Procedure:

-

In a round-bottom flask, dissolve tert-butyl (2-aminoethyl)carbamate (1 equivalent) in the chosen solvent.

-

Add the base (e.g., 1.5-2 equivalents of potassium carbonate or triethylamine).

-

To this mixture, add the ethylating agent (e.g., 1.1-1.2 equivalents of ethyl iodide or ethyl bromide) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

-

Once the reaction is complete, filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel.

Synthetic Utility and Workflow

The primary utility of this compound lies in its role as a versatile building block in multi-step organic syntheses. The presence of two different amine functionalities, one protected and one secondary, allows for sequential and regioselective introduction of various substituents.

A logical workflow for the utilization of this compound in the synthesis of more complex molecules is depicted below. This workflow highlights the sequential deprotection and functionalization of the two distinct amine groups.

Caption: Synthetic workflow for the preparation and subsequent functionalization of this compound.

This workflow illustrates two potential synthetic routes (Pathway A and Pathway B) starting from the title compound. In Pathway A, the Boc-protecting group is first removed under acidic conditions to liberate the primary amine, which can then be further functionalized. In Pathway B, the secondary amine is directly functionalized while the primary amine remains protected. This orthogonal protection strategy is a cornerstone of modern organic synthesis, enabling the efficient construction of complex target molecules.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its unique structure with differentially protected amino groups provides chemists with a powerful tool for the regioselective introduction of nitrogen-containing functionalities. The synthetic protocols and workflow described in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. While some experimental physicochemical data remains to be fully characterized, the provided information serves as a comprehensive starting point for its application in the laboratory.

References

Technical Guide: tert-Butyl (2-aminoethyl)(ethyl)carbamate

CAS Number: 105628-63-5

Introduction

tert-Butyl (2-aminoethyl)(ethyl)carbamate, also known as N-Boc-N-ethylethylenediamine, is a mono-protected diamine derivative.[1] Its structure features an ethylenediamine backbone where one nitrogen atom is part of a tert-butyloxycarbonyl (Boc) protected secondary amine, and the other is a primary amine. This differential protection makes it a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2] The Boc protecting group is stable under a variety of reaction conditions but can be easily removed under acidic conditions, allowing for sequential chemical modifications at the two nitrogen centers. While this compound is recognized as a useful synthetic intermediate, detailed experimental protocols and comprehensive characterization data are not extensively available in peer-reviewed literature. This guide provides a summary of the available information and outlines logical synthetic approaches based on established chemical principles.

Physicochemical Properties

Quantitative data for this compound is limited. The table below summarizes the available information for the free base and its hydrochloride salt.

| Property | Value | Compound Form |

| CAS Number | 105628-63-5 | Free Base & HCl Salt |

| Molecular Formula | C₉H₂₀N₂O₂ | Free Base |

| Molecular Weight | 188.27 g/mol | Free Base |

| Molecular Formula | C₉H₂₀N₂O₂ · HCl | Hydrochloride Salt |

| Molecular Weight | 224.8 g/mol | Hydrochloride Salt |

| Appearance | White crystalline powder | Hydrochloride Salt |

| Melting Point | 101-109 °C | Hydrochloride Salt |

| Storage Conditions | 0-8 °C | Hydrochloride Salt |

Synthesis

-

Mono-Boc protection of ethylenediamine to form the key intermediate, tert-butyl (2-aminoethyl)carbamate (CAS: 57260-73-8).

-

N-alkylation of the Boc-protected intermediate with an ethylating agent to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl (2-aminoethyl)carbamate (Precursor)

This protocol is adapted from established methods for the selective mono-protection of ethylenediamine.[3]

-

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane

-

Water

-

Magnesium oxide (MgO)

-

Diethyl ether

-

-

Procedure:

-

In a reaction vessel, prepare a mixture of ethylenediamine (in large excess to favor mono-protection), dioxane, water, and magnesium oxide.

-

Stir the mixture vigorously at room temperature under an inert atmosphere (e.g., argon).

-

Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the mixture dropwise over a period of 20-30 minutes.[3]

-

Continue stirring the reaction mixture at room temperature for 16-24 hours.[3]

-

Upon completion, filter the reaction mixture to remove solids.

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Extract the residue multiple times with hot diethyl ether.[3]

-

Combine the ether extracts and concentrate under reduced pressure to yield tert-butyl (2-aminoethyl)carbamate as an oil, which can be further purified by vacuum distillation (b.p. 84°-86°C at 46.5 Pa).[3]

-

Protocol 2: N-Ethylation of tert-Butyl (2-aminoethyl)carbamate (General Approach)

A specific protocol for the N-ethylation of tert-butyl (2-aminoethyl)carbamate is not detailed in the available literature. However, a general procedure for the N-alkylation of Boc-protected amines can be applied.

-

General Principles:

-

The Boc-protected amine is treated with a suitable base to deprotonate the primary amine, making it nucleophilic.

-

An ethylating agent, such as ethyl iodide or ethyl bromide, is then added to the reaction mixture.

-

The reaction is typically carried out in an inert solvent, such as tetrahydrofuran (THF) or acetonitrile.

-

The progress of the reaction should be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, a standard aqueous workup followed by purification, likely via column chromatography, would be required to isolate the desired product.

-

Applications in Research and Drug Development

This compound and its derivatives are utilized as versatile building blocks in several areas of chemical science.

-

Pharmaceutical Development: This compound serves as a key intermediate in the synthesis of complex, biologically active molecules.[2] The ethylenediamine scaffold is a common motif in many therapeutic agents, and this building block allows for its controlled and directional incorporation into drug candidates.

-

Agrochemical Formulations: It is used in the formulation of agrochemicals, where it can contribute to improving the efficacy and stability of pesticides and herbicides.[2]

-

Polymer Chemistry and Materials Science: The compound is employed in the preparation of functionalized polymers.[2] Its bifunctional nature allows it to be incorporated into polymer chains or used to modify surfaces, leading to materials with tailored properties for applications such as specialized coatings and adhesives.[2]

Spectral Data

Experimental spectral data for this compound is not widely published. For reference, the spectral data for the precursor, tert-butyl (2-aminoethyl)carbamate , is provided below.[4] Researchers synthesizing the target compound can use this data as a comparison point, expecting to see additional signals corresponding to the ethyl group in their own analyses.

tert-Butyl (2-aminoethyl)carbamate (CAS: 57260-73-8)

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| δ 4.99 (bs, 1H) | δ 156.02 |

| δ 3.20 (t, J = 4Hz, 2H) | δ 79.07 |

| δ 2.82 (t, J = 4Hz, 2H) | δ 41.63 |

| δ 2.05 (s, 2H) | δ 40.37 |

| δ 1.43 (s, 9H) | δ 28.40 |

Conclusion

This compound is a valuable, differentially protected diamine for applications in medicinal chemistry and materials science. While detailed, publicly available research on this specific compound is sparse, its synthesis can be logically achieved through the N-alkylation of the well-characterized intermediate, tert-butyl (2-aminoethyl)carbamate. The information and protocols provided in this guide for the precursor, along with the general principles of N-alkylation, offer a solid foundation for researchers and drug development professionals to synthesize and utilize this versatile building block in their work.

References

A Technical Guide to tert-Butyl (2-aminoethyl)(ethyl)carbamate: A Synthetic Workhorse in Modern Chemistry

Introduction

tert-Butyl (2-aminoethyl)(ethyl)carbamate is a bifunctional organic molecule that serves as a crucial building block in multi-step organic synthesis. Contrary to what its name might imply to those in the pharmacological sciences, this compound does not possess a "mechanism of action" in the traditional sense of a biologically active agent. Instead, its utility and "action" are defined by its chemical reactivity and, most importantly, its role as a mono-protected diamine. The presence of a tert-butyloxycarbonyl (Boc) protecting group on one of the two amine functionalities allows for selective chemical transformations, making it an invaluable tool for researchers and drug development professionals in the construction of complex molecular architectures. This guide provides an in-depth look at the chemical properties, synthesis, and applications of this compound, with a focus on the "mechanism" of the Boc protecting group that is central to its function.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 105628-63-5[1] |

| Molecular Formula | C₉H₂₀N₂O₂[2] |

| Molecular Weight | 188.27 g/mol |

| Appearance | White crystalline powder[1] |

| Boiling Point | 72-80 °C at 0.1 mm Hg[3] |

| Density | 1.012 g/mL at 20 °C[3] |

| Refractive Index | n20/D 1.458[3] |

| Solubility | Miscible with methanol and chloroform. Slightly miscible with water.[3] |

The "Mechanism of Action": The Role of the Boc Protecting Group

The core functionality of this compound lies in the chemistry of the tert-butyloxycarbonyl (Boc) protecting group. In organic synthesis, protecting groups are used to temporarily block a reactive functional group (in this case, an amine) to prevent it from participating in a chemical reaction while another part of the molecule is being modified. The "mechanism of action" of this compound can therefore be understood as the mechanism of protection and deprotection of the amine.

Boc Protection

The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4][5] The amine acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.[5] This leads to the formation of a carbamate, which is significantly less nucleophilic and basic than the original amine, thus "protecting" it from further reaction.

Boc Deprotection

The Boc group is prized for its stability in basic and nucleophilic conditions while being easily removable under acidic conditions.[4] The most common method for Boc deprotection is treatment with a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[5][6][7] The mechanism involves protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[6] This carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[6][7]

Synthetic Applications

The structure of this compound, with one free primary amine and one Boc-protected secondary amine, makes it a versatile building block for creating more complex molecules. The free primary amine can undergo a variety of reactions, such as acylation, alkylation, or reductive amination, while the Boc-protected amine remains unreactive. After the desired transformation at the primary amine, the Boc group can be removed to reveal the secondary amine, which can then be further functionalized. This stepwise approach is fundamental in the synthesis of pharmaceuticals, polymers, and other complex organic targets.[8]

References

- 1. This compound | 105628-63-5 [chemicalbook.com]

- 2. tert-butyl N-(2-aminoethyl)-N-ethylcarbamate | C9H20N2O2 | CID 14139168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. jk-sci.com [jk-sci.com]

- 6. benchchem.com [benchchem.com]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

Selective Mono-Boc Protection of N-Ethylethylenediamine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the methodologies for the selective mono-Boc protection of N-ethylethylenediamine. Due to the differential reactivity of the primary and secondary amine groups, selective protection can be achieved under controlled conditions. This document outlines the key principles, detailed experimental protocols adapted from similar unsymmetrical diamines, and quantitative data to aid researchers in developing robust and efficient synthetic procedures. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis due to its stability across a range of conditions and its facile removal under acidic conditions[1][2].

Introduction to Selective Protection

N-ethylethylenediamine possesses two distinct nucleophilic centers: a primary amine and a secondary amine. The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine, providing a basis for selective functionalization. The goal of selective mono-Boc protection is to install the Boc group preferentially on the more reactive primary amine, yielding tert-butyl (2-(ethylamino)ethyl)carbamate.

Achieving high selectivity is crucial to avoid the formation of the di-protected byproduct and to ensure a clean reaction profile, simplifying downstream purification. Key strategies to enhance selectivity include:

-

Slow Addition of Reagent: Minimizing the local concentration of di-tert-butyl dicarbonate (Boc₂O) by slow, dropwise addition statistically favors mono-substitution[1].

-

Controlled Stoichiometry: Using a slight excess of the diamine relative to the Boc anhydride can improve the yield of the mono-protected product.

-

Low-Temperature Conditions: Conducting the reaction at reduced temperatures (e.g., 0°C to -30°C) helps to control the reaction rate and enhance the kinetic selectivity for the more nucleophilic primary amine.

Comparative Data on Mono-Boc Protection of Related Diamines

While specific yield and purity data for the mono-Boc protection of N-ethylethylenediamine is not extensively published, data from structurally similar diamines provide valuable benchmarks for reaction optimization.

| Diamine | Reagents | Solvent | Temperature | Yield (%) | Reference |

| Ethylenediamine | 1. HCl, 2. Boc₂O | MeOH / H₂O | 0°C to RT | 87% | [3] |

| N-methylethylenediamine | Boc₂O, Triethylamine | Acetonitrile | -30°C to RT | Not specified | [4][5] |

| 1,2-Diaminopropane | 1. HCl, 2. Boc₂O | MeOH / H₂O | 0°C to RT | 95% | [3] |

| N-methyl-1,3-propanediamine | Phthalic anhydride, then Boc₂O, then Hydrazine | H₂O / MeOH | RT to 45°C | ~34-46% (overall) | [6] |

Experimental Protocols

The following protocols are adapted from established methods for the mono-Boc protection of similar unsymmetrical diamines and provide a strong starting point for the selective protection of N-ethylethylenediamine. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[1].

Protocol 1: General Method at Low Temperature

This protocol is adapted from procedures used for N-methylethylenediamine and aims to maximize selectivity through low-temperature control[4][5].

Materials:

-

N-ethylethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous acetonitrile (or Dichloromethane)

-

Triethylamine (optional, for scavenging acid byproduct)

-

Celite

-

Silica gel for column chromatography

-

Ethyl acetate, Hexane (for chromatography)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve N-ethylethylenediamine (1.0 eq.) in anhydrous acetonitrile.

-

Cool the solution to -30 °C using a dry ice/acetone bath with vigorous stirring.

-

Optional: Add triethylamine (0.4 eq.) to the cooled solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (0.95 eq.) in acetonitrile dropwise to the reaction mixture over 1-2 hours.

-

Allow the reaction mixture to warm slowly to room temperature and continue stirring for an additional 2-4 hours.

-

Monitor the reaction by TLC to confirm the consumption of the starting material.

-

Upon completion, filter the mixture through a pad of Celite to remove any insoluble salts[4].

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude oil by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to isolate the desired mono-Boc protected product.

Protocol 2: Acid-Mediated Selective Protection

This method involves the in situ generation of the mono-hydrochloride salt of the diamine. The protonated secondary amine is rendered unreactive towards the electrophilic Boc anhydride, thus directing protection to the primary amine[3][7][8].

Materials:

-

N-ethylethylenediamine

-

Chlorotrimethylsilane (Me₃SiCl) or Thionyl Chloride (SOCl₂)

-

Anhydrous Methanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) solution (2N)

-

Dichloromethane (CH₂)

-

Diethyl ether

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Ice bath

-

Separatory funnel

Procedure:

-

Dissolve N-ethylethylenediamine (1.0 eq.) in anhydrous methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

With vigorous stirring, add freshly distilled chlorotrimethylsilane (1.0 eq.) dropwise[8]. A white precipitate of the hydrochloride salt may form.

-

Allow the mixture to warm to room temperature and stir for 15-30 minutes.

-

Add a solution of di-tert-butyl dicarbonate (1.0 eq.) in methanol to the mixture[8].

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture in vacuo to remove the methanol.

-

Add diethyl ether to the residue to precipitate out and remove any unreacted diamine hydrochloride salt by filtration.

-

Treat the residue with a 2N NaOH solution until the pH is >12 to neutralize the remaining salt and free the amine[8].

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the mono-Boc protected product[1].

Visualization of Reaction Workflow

The following diagrams illustrate the chemical transformation and a logical workflow for the selective protection process.

Caption: Chemical reaction pathway for selective mono-Boc protection.

Caption: A typical experimental workflow for mono-Boc protection.

Safety Precautions

-

N-ethylethylenediamine: Corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses[1].

-

Di-tert-butyl dicarbonate (Boc₂O): A lachrymator and should also be handled with care in a fume hood[1].

-

Chlorotrimethylsilane and Thionyl Chloride: These reagents are corrosive and react violently with moisture to release HCl gas; they must be handled with extreme caution[1][7].

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. bioorg.org [bioorg.org]

- 4. N-Boc-N-methylethylenediamine | 121492-06-6 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

Stability of the Boc Protecting Group on Secondary Amines: A Technical Guide

The tert-butyloxycarbonyl (Boc) group is one of the most ubiquitous amine protecting groups in modern organic synthesis, prized for its broad stability and specific lability under acidic conditions.[1][2][3] For researchers in drug development and complex molecule synthesis, a thorough understanding of the Boc group's behavior, particularly on secondary amines, is critical for strategic and successful synthetic planning. This guide provides an in-depth analysis of the Boc group's stability profile, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Stability Profile

The utility of the Boc group stems from its predictable stability across a range of chemical environments, contrasted with its clean and efficient removal under specific acidic conditions. This profile makes it an excellent "orthogonal" partner to other common protecting groups.[2][4][5]

1.1 Lability Under Acidic Conditions The primary and most utilized method for cleaving the Boc group is acidolysis.[1][2][6] The reaction proceeds through a mechanism involving protonation of the carbamate's carbonyl oxygen. This is followed by the loss of a stable tert-butyl cation, which generates a transient carbamic acid intermediate. This intermediate rapidly decarboxylates to yield the free secondary amine, carbon dioxide, and isobutylene.[7][8][9]

Common reagents for Boc deprotection include:

-

Trifluoroacetic Acid (TFA): A solution of 20-50% TFA in a non-protic solvent like dichloromethane (DCM) is the most common method, typically affording rapid deprotection at room temperature.[2][10]

-

Hydrochloric Acid (HCl): Solutions of HCl in organic solvents, such as 4M HCl in dioxane or methanol, are also highly effective and often yield the amine as its hydrochloride salt.[1][11]

Kinetic studies have shown that the rate of HCl-catalyzed deprotection can exhibit a second-order dependence on the acid concentration.[12][13][14] Generally, N-Boc groups on aryl amines are more acid-labile than those on alkyl amines.[15]

1.2 Stability Under Basic and Nucleophilic Conditions A defining characteristic of the Boc group is its exceptional stability in the presence of bases and a wide array of nucleophiles.[2][6][16] This robustness is attributed to two main factors:

-

Steric Hindrance: The bulky tert-butyl group effectively shields the carbonyl carbon from nucleophilic attack.[17]

-

Electronic Effects: Resonance delocalization of the nitrogen lone pair into the carbonyl group reduces the electrophilicity of the carbonyl carbon.[17]

It can withstand conditions such as saponification (e.g., NaOH, LiOH) and treatment with organometallics, amines, and other common nucleophiles, making it ideal for multi-step synthesis.

1.3 Stability Under Hydrogenolysis The Boc group is completely stable to catalytic hydrogenation conditions (e.g., H₂ gas with a Palladium catalyst).[2][3][7] This stability is crucial for orthogonal protection strategies, as it allows for the selective removal of other protecting groups, such as the Carboxybenzyl (Cbz) or benzyl (Bn) groups, while leaving the N-Boc group intact.[7][18]

1.4 Thermal Stability While robust at moderate temperatures, the Boc group is susceptible to thermolytic cleavage at elevated temperatures (typically >180 °C).[9][19] This property can be exploited for deprotection under neutral conditions, although its application is less common than acidolysis. Recent studies have demonstrated that selective thermal deprotection in continuous flow systems can be achieved by precise temperature control, with secondary N-Boc amines showing higher reactivity than primary ones under these conditions.[15][19]

Summary of N-Boc Stability and Lability

The following table summarizes the behavior of N-Boc protected secondary amines under various reaction conditions.

| Condition Category | Reagent(s) | Typical Solvents | Temperature | Outcome | Citation(s) |

| Strongly Acidic | Trifluoroacetic Acid (TFA) (25-50%) | Dichloromethane (DCM) | 0 °C to RT | Cleaved (minutes to hours) | [2][10][20] |

| Strongly Acidic | Hydrochloric Acid (e.g., 4M) | Dioxane, Methanol, Ethyl Acetate | RT | Cleaved (1-2 hours) | [1][11] |

| Basic | NaOH, KOH, LiOH | H₂O, Alcohols | RT to Reflux | Stable | [6][16] |

| Basic | Triethylamine (TEA), DIPEA | THF, DCM | RT | Stable | [2] |

| Hydrogenolysis | H₂, Pd/C (10%) | Methanol, Ethanol, Ethyl Acetate | RT | Stable | [2][3][7] |

| Nucleophilic | Hydrazine, Amines | Alcohols, DMF | RT | Stable | [6][16] |

| Reductive | NaBH₄, LiAlH₄ | THF, Alcohols | 0 °C to RT | Stable | [3] |

| Thermal | Heat (no reagent) | Toluene, TFE, MeOH | 180-240 °C | Cleaved | [15][19] |

Key Experimental Protocols

Detailed and reliable protocols are essential for the successful application of protecting group strategies.

Protocol 1: Boc Protection of a Secondary Amine with (Boc)₂O and Triethylamine [11] This protocol is a standard and widely applicable method for a broad range of secondary amines.

-

Materials:

-

Secondary amine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq)

-

Triethylamine (TEA) (1.2-1.5 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution, Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

-

Procedure:

-

Dissolve the secondary amine in anhydrous THF or DCM (typically at a concentration of 0.1-0.5 M) in a round-bottom flask.

-

Add triethylamine to the solution and stir for 5-10 minutes at room temperature.

-

Add di-tert-butyl dicarbonate portion-wise or as a solution in the reaction solvent. An exotherm may be observed.

-

Stir the reaction mixture at room temperature for 2-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate or DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude product.

-

Purify by column chromatography on silica gel if necessary.

-

Protocol 2: Deprotection of a Boc-Protected Secondary Amine with TFA [2][10] This is the most common and generally efficient deprotection method.

-

Materials:

-

N-Boc protected secondary amine (1.0 eq)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) (typically 5-20 eq, or 25-50% v/v)

-

-

Procedure:

-

Dissolve the N-Boc protected amine in DCM (typically 0.1-0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid to the stirring solution. Caution: The reaction is often exothermic and evolves CO₂ and isobutylene gas. Ensure adequate ventilation and do not perform in a sealed system.[8]

-

Allow the reaction to warm to room temperature and stir for 30 minutes to 3 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

-

The resulting product is the trifluoroacetate salt of the amine, which can be used directly or neutralized with a mild base to obtain the free amine.

-

Protocol 3: Deprotection of a Boc-Protected Secondary Amine with HCl in Dioxane [1][11] This method is an excellent alternative to TFA and provides the product as a solid hydrochloride salt, which can be advantageous for purification and handling.

-

Materials:

-

N-Boc protected secondary amine (1.0 eq)

-

4M HCl in 1,4-dioxane

-

Diethyl ether or other non-polar solvent for precipitation

-

-

Procedure:

-

Dissolve the Boc-protected amine in a minimal amount of a suitable solvent (e.g., DCM or methanol) or use it neat if it is a liquid.

-

Add the 4M HCl in dioxane solution (typically 5-10 eq of HCl) at room temperature.

-

Stir the mixture for 1-2 hours. Precipitation of the hydrochloride salt is often observed.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure to yield the crude hydrochloride salt.

-

The salt can be triturated with or precipitated from a non-polar solvent like diethyl ether, collected by filtration, and dried under vacuum.

-

References

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. biosynth.com [biosynth.com]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Boc Deprotection - TFA [commonorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | CoLab [colab.ws]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Boc-Protected Amino Groups [organic-chemistry.org]

- 17. reddit.com [reddit.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. researchgate.net [researchgate.net]

- 20. rsc.org [rsc.org]

Spectroscopic Profile of tert-Butyl (2-aminoethyl)(ethyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectral data for tert-butyl (2-aminoethyl)(ethyl)carbamate, a compound of interest in synthetic organic chemistry and drug discovery. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents a comprehensive, predicted spectroscopic profile based on the analysis of close structural analogs and established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). This guide includes tabulated spectral data, detailed experimental protocols for obtaining such data, and a workflow diagram for spectroscopic analysis, serving as a valuable resource for researchers in the field.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral data of the close structural analog, tert-butyl (2-aminoethyl)carbamate, and typical values for the functional groups present in the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~5.0-5.5 | br s | 1H | -NH -COO- |

| ~3.2-3.3 | t | 2H | -COO-NH-CH₂ - |

| ~2.7-2.8 | t | 2H | -CH₂ -N(Et)- |

| ~2.5-2.6 | q | 2H | -N-CH₂ -CH₃ |

| ~1.45 | s | 9H | -C(CH₃ )₃ |

| ~1.0-1.1 | t | 3H | -CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~156.0 | C =O (carbamate) |

| ~79.0 | -C (CH₃)₃ |

| ~50-52 | -CH₂-N (Et)-CH₂- |

| ~45-47 | -N-C H₂-CH₃ |

| ~40-42 | -COO-NH-C H₂- |

| ~28.5 | -C(C H₃)₃ |

| ~14-15 | -CH₂-C H₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Sharp | N-H Stretch (Secondary Amine/Carbamate) |

| 2975-2850 | Strong | C-H Stretch (Aliphatic) |

| ~1690 | Strong | C=O Stretch (Carbamate) |

| ~1520 | Medium | N-H Bend (Secondary Amine/Carbamate) |

| ~1250, ~1170 | Strong | C-N Stretch, C-O Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Predicted Ion | Notes |

| 188 | [M]⁺ | Molecular Ion |

| 132 | [M - C₄H₈]⁺ | Loss of isobutylene |

| 115 | [M - C₄H₉O]⁺ | Loss of tert-butoxy radical |

| 88 | [CH₂=N(Et)CH₂CH₂NH₂]⁺ | Alpha-cleavage |

| 73 | [C₄H₉O]⁺ | tert-Butoxy cation |

| 57 | [C₄H₉]⁺ | tert-Butyl cation (prominent) |

Experimental Protocols

The following are generalized protocols for acquiring the spectral data presented. Actual instrument parameters may vary depending on the specific equipment and experimental conditions.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 90° pulse width, a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a 30° pulse width, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples by placing a small amount directly on the ATR crystal.

-

Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion, or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization technique that often preserves the molecular ion.

-

Data Acquisition: Acquire the mass spectrum in the desired mass range. For high-resolution mass spectrometry (HRMS), an orbitrap or time-of-flight (TOF) analyzer can be used to determine the accurate mass and elemental composition.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthetic compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Navigating the Solubility Landscape of tert-Butyl (2-aminoethyl)(ethyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the solubility characteristics of tert-Butyl (2-aminoethyl)(ethyl)carbamate, a key intermediate in various synthetic pathways. In the absence of extensive quantitative solubility data in publicly accessible literature, this document provides a comprehensive predicted solubility profile based on fundamental chemical principles. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility in a range of common organic solvents, empowering researchers to generate critical empirical data for their specific applications. This guide is intended to be an essential resource for optimizing reaction conditions, purification processes, and formulation development involving this carbamate compound.

Introduction

This compound, with the molecular formula C₉H₂₀N₂O₂, is a bifunctional molecule featuring a Boc-protected amine and a secondary amine. This structural arrangement makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its solubility in various organic solvents is paramount for its effective use, influencing reaction kinetics, facilitating purification, and ensuring homogeneity in formulations. This guide addresses the current information gap by providing a predictive analysis of its solubility and a practical framework for its experimental determination.

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like." this compound possesses both nonpolar characteristics (the tert-butyl and ethyl groups) and polar functionalities (the carbamate and the secondary amine). This amphiphilic nature suggests a varied solubility profile across different organic solvents. The presence of the amine group allows for hydrogen bonding with protic solvents, while the alkyl groups favor interactions with nonpolar solvents.

Based on its structure, the following table summarizes the predicted qualitative and semi-quantitative solubility of this compound in a selection of common organic solvents.

| Solvent | Chemical Formula | Polarity Index | Predicted Solubility at 25°C | Rationale |

| Polar Protic Solvents | ||||

| Methanol | CH₃OH | 5.1 | High | The hydroxyl group can act as a hydrogen bond donor and acceptor, readily solvating the polar carbamate and amine groups. A related compound, tert-butyl (2-aminoethyl)carbamate, is miscible with methanol.[1] |

| Ethanol | C₂H₅OH | 4.3 | High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should lead to good solubility. |

| Polar Aprotic Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | High | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | High | Another versatile polar aprotic solvent that should effectively solvate the compound. |

| Acetonitrile | C₂H₃N | 5.8 | Moderate to High | While polar, it is a weaker hydrogen bond acceptor than DMSO or DMF, which might slightly limit solubility compared to them. |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Moderate | Its moderate polarity and ability to act as a hydrogen bond acceptor suggest it will be a reasonably good solvent. |

| Nonpolar Solvents | ||||

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | High | A related carbamate is soluble in dichloromethane.[2] Its ability to dissolve a wide range of organic compounds suggests high solubility. A related compound, tert-butyl (2-aminoethyl)carbamate, is miscible with chloroform.[1] |

| Chloroform | CHCl₃ | 4.1 | High | Similar to DCM, chloroform is an excellent solvent for many organic molecules. A related compound, tert-butyl (2-aminoethyl)carbamate, is miscible with chloroform.[1] |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Moderate | Possesses both polar (ester group) and nonpolar (ethyl group) characteristics, making it a likely good solvent. A related carbamate is soluble in ethyl acetate.[2] |

| Toluene | C₇H₈ | 2.4 | Low to Moderate | The nonpolar aromatic ring will interact favorably with the alkyl groups, but may not be as effective at solvating the polar functionalities. |

| Hexane | C₆H₁₄ | 0.1 | Low | As a nonpolar alkane, hexane is unlikely to effectively solvate the polar carbamate and amine groups, leading to poor solubility. |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound in various organic solvents.

Objective

To determine the concentration (in g/L or mol/L) of this compound that dissolves in a specific organic solvent at a given temperature to form a saturated solution.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Sealable glass vials (e.g., 20 mL scintillation vials with PTFE-lined caps)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Syringe filters (chemically compatible with the solvent, e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV, MS, or FID)

Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for quantitative analysis.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealable glass vial. The presence of undissolved solid should be visible.

-

Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Sample Clarification: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Aliquot Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a chemically compatible syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilution: Dilute the filtered aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted samples, along with the standard solutions, using a calibrated GC or HPLC method. Use the calibration curve generated from the standard solutions to determine the concentration of this compound in the diluted samples.

-

Calculation of Solubility: Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Workflow Diagram

Caption: Experimental workflow for determining the solubility of a compound.

Logical Relationship of Solubility Prediction

The prediction of solubility is based on the interplay of molecular forces between the solute (this compound) and the solvent. The following diagram illustrates the logical considerations for predicting solubility.

Caption: Logical diagram for predicting solubility based on molecular properties.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, a strong predictive understanding can be derived from its molecular structure. This guide provides a foundational understanding of its likely behavior in a variety of organic solvents and, more importantly, offers a robust experimental protocol for researchers to determine precise solubility values. The generation of such empirical data is crucial for the scientific community and will aid in the continued application of this versatile chemical intermediate in research and development.

References

Methodological & Application

Application Notes and Protocols: Tert-Butyl (2-aminoethyl)(ethyl)carbamate in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of complex organic synthesis, particularly in the fields of peptide chemistry and drug discovery, the strategic use of bifunctional building blocks is paramount. Tert-butyl (2-aminoethyl)(ethyl)carbamate, also known as N-Boc-N'-ethyl-ethylenediamine, is a valuable, mono-protected diamine that facilitates the controlled, sequential functionalization of molecules. The tert-butyloxycarbonyl (Boc) protecting group on one amine allows for selective reaction at the free secondary amine. Subsequently, the Boc group can be removed under mild acidic conditions, revealing a primary amine for further modification. This differential reactivity is crucial for the construction of intricate molecular architectures, including peptide mimics, branched structures, and various pharmaceutical intermediates.[1]

This document provides detailed application notes and protocols relevant to the use of N-Boc-protected ethylenediamines as versatile synthetic intermediates. While specific data for the N'-ethyl derivative is limited in published literature, the principles and protocols outlined below for the closely related and widely used N-Boc-ethylenediamine are directly applicable and provide a strong framework for its utilization.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, N-Boc-ethylenediamine, is provided below. These properties are expected to be similar for the N'-ethyl analog.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆N₂O₂ | [2] |

| Molecular Weight | 160.21 g/mol | [2][3] |

| CAS Number | 57260-73-8 | [3] |

| Appearance | Colorless or light yellow liquid/solid | [1][4] |

| Boiling Point | 72-80 °C at 0.1 mm Hg | [4] |

| Density | 1.012 g/mL at 20 °C | [4] |

| Solubility | Soluble in polar solvents (e.g., water, alcohols, methanol, chloroform) | [1][4] |

| Storage Conditions | Freeze (< -15 °C) or refrigerate at 2-8°C under an inert atmosphere (Nitrogen) | [2][3] |

Core Applications in Synthesis

The unique structure of mono-Boc-protected diamines, including the N'-ethyl variant, makes them highly valuable in several synthetic contexts:

-

Peptide and Peptoid Synthesis: The free amine can be incorporated into a growing peptide or peptoid chain. The Boc-protected amine in the side chain can then be deprotected on-resin for further functionalization, such as branching, cyclization, or the attachment of labels.[5]

-

Scaffold for Combinatorial Chemistry: The sequential reactivity of the two amine groups makes it an ideal scaffold for building combinatorial libraries of small molecules for drug screening.

-

Linker in Complex Molecules: It can serve as a linker to connect different molecular fragments, for instance, in the synthesis of PROTACs or antibody-drug conjugates.[6]

-

Synthesis of Heterocycles: The diamine structure is a common precursor for the synthesis of various nitrogen-containing heterocyclic compounds.

Reaction Workflow and Principles

The synthetic utility of this compound is centered around the orthogonality of the Boc-protected amine and the free secondary amine. A typical workflow is depicted below.

References

tert-Butyl (2-aminoethyl)(ethyl)carbamate: A Versatile Linker for Bioconjugation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced bioconjugation, the precise and controlled assembly of complex biomolecules is paramount. tert-Butyl (2-aminoethyl)(ethyl)carbamate emerges as a critical heterobifunctional linker, particularly in the synthesis of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a Boc-protected amine and a reactive primary amine, allows for a strategic, stepwise approach to constructing these complex molecules.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of this linker's utility. It effectively masks one of the amine functionalities, rendering it unreactive under a variety of synthetic conditions, including basic and nucleophilic environments.[1] This protection is crucial for directing chemical modifications to the other end of the linker or to other functional groups on the molecule. The Boc group's acid-labile nature allows for its clean and efficient removal under mild acidic conditions, unmasking the amine for subsequent conjugation steps.[1][2] This orthogonal strategy enables the controlled, sequential attachment of different molecular entities, a key requirement in the development of targeted therapies.

These application notes provide a comprehensive overview of this compound as a linker in bioconjugation, complete with detailed experimental protocols, quantitative data, and safety information to guide researchers in its effective use.

Physicochemical Properties

A clear understanding of the linker's properties is crucial for its effective application in bioconjugation.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₀N₂O₂ | [3] |

| Molecular Weight | 188.27 g/mol | [3] |

| Appearance | Colorless to light yellow clear viscous liquid | [4] |

| Boiling Point | 72-80 °C at 0.1 mmHg | [5] |

| Density | 1.012-1.016 g/mL at 20 °C | [4] |

| Refractive Index | 1.4550-1.4580 | [4] |

| Solubility | Soluble in organic solvents (DMSO, DMF, DCM, Chloroform, Methanol). Slightly miscible with water. | [5] |

| Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. Recommended storage at 2-8°C under an inert atmosphere. | [4][5] |

Core Applications in Bioconjugation

The primary utility of this compound lies in its role as a bifunctional linker, enabling the sequential conjugation of two different molecules. This is particularly valuable in the construction of PROTACs and ADCs.

PROTAC Synthesis: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker plays a crucial role in spanning the distance between the target protein binder and the E3 ligase ligand. The mono-Boc-protected nature of this compound allows for the initial attachment of either the target protein ligand or the E3 ligase ligand to the free primary amine. Following this, the Boc group is removed to expose the second amine for the attachment of the other binding moiety.

ADC Synthesis: In the context of ADCs, this linker can be used to attach a cytotoxic payload to an antibody. The linker can be initially conjugated to the payload, followed by deprotection and subsequent attachment to the antibody, or vice-versa. The ethylenediamine backbone provides a short, flexible spacer between the antibody and the payload.

Experimental Workflows and Logical Relationships

The following diagrams, created using Graphviz (DOT language), illustrate the key experimental workflows for the use of this compound in bioconjugation.

References

Application Notes and Protocols for Amide Coupling with tert-Butyl (2-aminoethyl)(ethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the effective use of tert-Butyl (2-aminoethyl)(ethyl)carbamate in amide coupling reactions. This mono-protected diamine is a valuable building block in organic synthesis, particularly for the introduction of an N-ethyl-N'-(2-aminoethyl) moiety in drug development and medicinal chemistry. The presence of a Boc-protected secondary amine allows for the selective acylation of the primary amine, enabling stepwise construction of complex molecules.

While specific literature on amide coupling with the N-ethyl derivative is limited, the protocols outlined below are based on established methods for the analogous and commonly used N-methyl derivative, N-Boc-N-methylethylenediamine, and are expected to provide high yields and purity.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of the related compound, N-Boc-N-methylethylenediamine, is provided below for reference. These values are expected to be similar for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₈N₂O₂ | [2][3] |

| Molecular Weight | 174.24 g/mol | [2][3] |

| Appearance | Colorless to yellow liquid | [1][2] |

| Boiling Point | 79 °C at 0.4 mmHg | [2][3] |

| Storage Conditions | 2-8 °C, protect from light | [1][2] |

Amide Coupling Protocols

The formation of a stable amide bond between a carboxylic acid and the primary amine of this compound is a fundamental transformation. The choice of coupling reagent is critical for achieving high efficiency, particularly given the potential for steric hindrance.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is highly recommended for coupling sterically hindered amines and consistently provides high yields.[1][2] O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that minimizes racemization.[4]

Materials:

-

Carboxylic Acid (1.0 eq)

-

This compound (1.0 - 1.2 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM) for workup

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure:

-

In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired amide.

Quantitative Data for HATU Coupling (based on N-methyl analogue): [1][2]

| Reagent/Parameter | Equivalents/Value | Typical Yield |

| Carboxylic Acid | 1.0 | >90% |

| Amine | 1.0 | |

| HATU | 1.1 | |

| DIPEA | 2.0 | |

| Reaction Time | 2-4 hours |

Protocol 2: EDC/HOBt-Mediated Amide Coupling

A classic and cost-effective method for amide bond formation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is effective for a wide range of substrates.[5]

Materials:

-

Carboxylic Acid (1.0 eq)

-

This compound (1.1 eq)

-

EDC·HCl (1.2 eq)

-

HOBt (1.2 eq)

-

Triethylamine (TEA) or DIPEA (3.0 eq)

-

Anhydrous Dichloromethane (DCM) or DMF

-

1M HCl (for workup)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Experimental Procedure:

-

To a stirred solution of the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM, add TEA or DIPEA (3.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Quantitative Data for EDC/HOBt Coupling: [5]

| Reagent/Parameter | Equivalents/Value | Typical Yield |

| Carboxylic Acid | 1.0 | 60-85% |

| Amine | 1.1 | |

| EDC·HCl | 1.2 | |

| HOBt | 1.2 | |

| Base (TEA or DIPEA) | 3.0 | |

| Reaction Time | 12-24 hours |

Post-Coupling Boc Deprotection

Following the successful amide coupling, the Boc protecting group can be readily removed under acidic conditions to liberate the secondary amine for subsequent functionalization.[2][6]

Protocol 3: Boc Deprotection with Trifluoroacetic Acid (TFA)

Materials:

-

Boc-protected amide (1.0 eq)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Experimental Procedure:

-

Dissolve the Boc-protected amide in DCM (e.g., 0.1 M solution).

-

Add TFA to the solution (typically 20-50% v/v).

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with DCM or toluene can help remove residual TFA.

-

The resulting amine TFA salt is often of sufficient purity to be used directly in the next step without further purification.

Experimental Workflow and Diagrams

The logical progression of using this compound as a synthetic building block involves the initial amide bond formation followed by deprotection to reveal a new reactive site. This workflow is particularly useful in the synthesis of bifunctional molecules and linkers for antibody-drug conjugates (ADCs) or PROTACs.[2]

Caption: General workflow for amide coupling and subsequent Boc deprotection.

The mechanism of carbodiimide-mediated amide bond formation, such as with EDC, involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine. The addition of HOBt can improve efficiency and reduce side reactions by forming an active ester intermediate.

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for Reductive Amination Reactions Using tert-Butyl (2-aminoethyl)(ethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction